molecular formula C12H12ClNO3S B7753879 2-[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride

2-[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride

Cat. No.: B7753879
M. Wt: 285.75 g/mol
InChI Key: YGQJECBLCQKYEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atomsThiazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their therapeutic potential .

Preparation Methods

One common synthetic route includes the reaction of 2-amino-5-benzyl-1,3-thiazoles with acid chlorides in the presence of triethylamine in a dioxane medium . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

2-[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in the compound’s observed biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: Another antineoplastic drug.

What sets this compound apart is its unique combination of the methoxyphenyl group and the acetic acid moiety, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S.ClH/c1-16-10-4-2-3-8(5-10)12-13-9(7-17-12)6-11(14)15;/h2-5,7H,6H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQJECBLCQKYEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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